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Compound of Interest

Compound Name: PG-931

Cat. No.: B15617325

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAK-931 (simurosertib), a potent and
selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. This document details its chemical
structure, physicochemical and pharmacological properties, mechanism of action, and key
experimental findings from preclinical and clinical studies. All quantitative data is presented in
structured tables, and detailed methodologies for pivotal experiments are provided to facilitate
reproducibility.

Chemical Structure and Properties

TAK-931 is a small molecule inhibitor with the chemical name 2-((2S)-1-azabicyclo[2.2.2]oct-2-
yI)-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one. Its structure is characterized
by a thieno[3,2-d]pyrimidinone core.

Image of TAK-931 Chemical Structure: (A visual representation of the chemical structure of
TAK-931 would be placed here in a real document. For this text-based output, please refer to
the chemical identifiers below.)

Table 1: Chemical and Physical Properties of TAK-931
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Property Value Reference(s)

2-((2S)-1-azabicyclo[2.2.2]oct-
2-yl)-6-(3-methyl-1H-pyrazol-4-

IUPAC Name _ o
yDthieno[3,2-d]pyrimidin-4(3H)-
one
Synonyms Simurosertib, TAK-931
Molecular Formula C17H1oNsOS [1]
Molecular Weight 341.43 g/mol [1]
CAS Number 1330782-76-7
Cclc(cnnl)c2cc3c(s2)c(=0)n/c
SMILES
(=N\3)[C@H]4CC5CCN4CC5
InChl=1S/C17H19N50S/c1-9-
11(8-18-21-9)14-7-12-15(24-
inchi 14)17(23)20-16(19-12)13-6-
n
10-2-4-22(13)5-3-10/h7-
8,10,13H,2-6H2,1H3,(H,18,21)
(H,19,20,23)/t13-/m0/s1
Appearance Solid
Solubility Soluble in DMSO [2]

Pharmacological Properties and Mechanism of
Action

TAK-931 is a highly potent and selective, ATP-competitive inhibitor of CDC7 kinase.[3] CDC7 is
a serine/threonine kinase that plays a critical role in the initiation of DNA replication and the
DNA damage response. By inhibiting CDC7, TAK-931 prevents the phosphorylation of its key
substrate, the minichromosome maintenance complex (MCM), thereby blocking the initiation of
DNA replication, leading to S-phase arrest and induction of apoptosis in cancer cells.[4]

Table 2: Pharmacological Properties of TAK-931
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Parameter Value Cell Line/System Reference(s)

Cell Division Cycle 7
Target _ - [3]
(CDC7) kinase

ICso0 (CDC7) <0.3 nM Enzymatic Assay [2]

ICs0 (PMCM2) 17 nM HelLa cells

Panel of 246 cancer
Glso Range 30.2nMto >10 pM )
cell lines

Signaling Pathway

The inhibitory action of TAK-931 on CDC7 disrupts the normal cell cycle progression. The
following diagram illustrates the signaling pathway affected by TAK-931.
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Mechanism of Action of TAK-931
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Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization
of TAK-931.

In Vitro CDC7 Kinase Assay

Objective: To determine the in vitro inhibitory activity of TAK-931 against CDC7 kinase.
Materials:

e Recombinant human CDC7/DBF4 complex

 Biotinylated peptide substrate (e.g., biotin-MCM2 peptide)

o ATP

o Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35, 2 mM
DTT)

e TAK-931 (dissolved in DMSO)
o Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
» 384-well white plates

Procedure:

Prepare a serial dilution of TAK-931 in DMSO. Further dilute the compound in assay buffer to
the desired final concentrations.

e Add 5 pL of the diluted TAK-931 or DMSO (vehicle control) to the wells of a 384-well plate.

e Add 10 pL of a solution containing the CDC7/DBF4 enzyme and the biotinylated MCM2
peptide substrate in assay buffer to each well.

« Initiate the kinase reaction by adding 10 pL of ATP solution in assay buffer to each well. The
final reaction volume is 25 pL.
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* Incubate the plate at 30°C for 60 minutes.

» Stop the reaction and measure the remaining ATP levels by adding 25 pL of Kinase-Glo®
reagent to each well.

e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of TAK-931 relative to the DMSO
control and determine the ICso value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To determine the growth inhibitory effects of TAK-931 on cancer cell lines.
Materials:

e Cancer cell lines (e.g., COLO205, Hela)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

e TAK-931 (dissolved in DMSO)

o 96-well clear-bottom plates

o CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
o Phosphate-buffered saline (PBS)

Procedure:

e Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 pL of complete
medium and incubate for 24 hours at 37°C in a 5% COz2 incubator.

e Prepare a serial dilution of TAK-931 in complete medium from a DMSO stock.

e Remove the medium from the wells and add 100 pL of the medium containing the various
concentrations of TAK-931 or DMSO (vehicle control).
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Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

After incubation, allow the plate to equilibrate to room temperature.

Add 100 pL of CellTiter-Glo® reagent to each well.

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent growth inhibition for each concentration and determine the Glso
(concentration for 50% of maximal inhibition of cell proliferation) value.
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Cell Proliferation Assay Workflow
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In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of TAK-931 in a mouse xenograft model.
Materials:

e Immunocompromised mice (e.g., female BALB/c nude mice)

e Human cancer cells (e.g., COLO205)

o Matrigel (optional)

e TAK-931 formulation for oral administration

e Vehicle control

 Calipers for tumor measurement

Procedure:

e Subcutaneously implant human cancer cells (e.g., 5 x 106 COLO205 cells in 100 pL of PBS,
optionally mixed with Matrigel) into the flank of each mouse.

e Allow the tumors to grow to a palpable size (e.g., 100-200 mm?).
e Randomize the mice into treatment and control groups (n=8-10 mice per group).

o Administer TAK-931 orally at the desired dose and schedule (e.g., 60 mg/kg, once daily).
The control group receives the vehicle.

o Measure tumor volume with calipers two to three times per week. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

» Monitor the body weight of the mice as an indicator of toxicity.
o Continue treatment for a specified period (e.g., 21 days).

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker analysis).
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» Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control
group.
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In Vivo Xenograft Model Workflow

Clinical Trial Information

TAK-931 has been evaluated in several clinical trials for the treatment of advanced solid

tumors.

Table 3: Overview of Key Clinical Trials for TAK-931
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Key
NCT Number Phase Title Status Findings/Endp
oints
Evaluated safety,
tolerability,
A Study to N
pharmacokinetic
Evaluate TAK- )
) s, and maximum
931in
o ] tolerated dose
NCT02699749 | Participants With  Completed
(MTD). The
Advanced
) recommended
Nonhematologic
Phase 2 dose
Tumors .
was determined.
[51[6]
A Study to
Evaluate the
Safety,
Tolerability, and
Activity of TAK-
931in Assesses the
Participants With ] antitumor activity
Active, not
NCT03261947 Il Metastatic N of TAK-931 in
) recruiting N
Pancreatic specific cancer
Cancer, types.[7]
Metastatic
Colorectal
Cancer, and
Other Advanced

Solid Tumors

Summary and Conclusion

TAK-931 (simurosertib) is a potent and selective CDC7 kinase inhibitor with a well-defined

mechanism of action that leads to S-phase arrest and apoptosis in cancer cells. Preclinical

studies have demonstrated its significant antitumor activity in a broad range of cancer cell lines
and in vivo xenograft models. Early-phase clinical trials have established a manageable safety
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profile and determined the recommended dose for further investigation. Ongoing clinical
studies are exploring its efficacy in various solid tumors. This guide provides a foundational
understanding of TAK-931's chemical and pharmacological characteristics, supported by
detailed experimental protocols to aid in further research and development in the field of
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b15617325?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Cdc7_Inhibitor_TAK_931_Simurosertib.pdf
https://www.selleckchem.com/products/simurosertib.html
https://www.medchemexpress.com/TAK-931.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10035389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10035389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10035389/
https://pubmed.ncbi.nlm.nih.gov/36970056/
https://pubmed.ncbi.nlm.nih.gov/36970056/
https://pubmed.ncbi.nlm.nih.gov/36970056/
https://clinicaltrials.gov/study/NCT02699749
https://clinicaltrials.gov/study/NCT03261947
https://www.benchchem.com/product/b15617325#tak-931-chemical-structure-and-properties
https://www.benchchem.com/product/b15617325#tak-931-chemical-structure-and-properties
https://www.benchchem.com/product/b15617325#tak-931-chemical-structure-and-properties
https://www.benchchem.com/product/b15617325#tak-931-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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